molecular formula C18H14O2 B13788130 (+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene CAS No. 67335-43-7

(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene

Katalognummer: B13788130
CAS-Nummer: 67335-43-7
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: KUBYVPFVNKJERF-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of benz(a)anthracene derivatives under controlled conditions to introduce the dihydroxy groups at the 3 and 4 positions. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and solvents like ethanol or methanol to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the saturation of the aromatic rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with catalysts such as Pd/C.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of (+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may influence various biochemical pathways, leading to its observed effects in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benz(a)anthracene: A parent compound without the hydroxyl groups.

    Dihydroxybenz(a)anthracene: Variants with hydroxyl groups at different positions.

    Other PAHs: Compounds like chrysene and benzo(a)pyrene with similar aromatic structures.

Uniqueness

(+)-(3S,4S)-trans-3,4-Dihydro-3,4-dihydroxybenz(a)anthracene is unique due to its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to other PAHs. These features make it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

67335-43-7

Molekularformel

C18H14O2

Molekulargewicht

262.3 g/mol

IUPAC-Name

(3S,4S)-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H/t17-,18-/m0/s1

InChI-Schlüssel

KUBYVPFVNKJERF-ROUUACIJSA-N

Isomerische SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C[C@@H]([C@H]4O)O

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.